molecular formula C15H22N2O2S B5780173 ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate

ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate

Cat. No. B5780173
M. Wt: 294.4 g/mol
InChI Key: MVDGKJXUKZSMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate, commonly known as MTPEP, is a chemical compound that has been extensively studied for its pharmacological properties. MTPEP belongs to the class of piperidine derivatives and has been shown to exhibit a variety of biological activities.

Mechanism of Action

The exact mechanism of action of MTPEP is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D2 receptor. This activity may contribute to its analgesic and anti-addictive properties.
Biochemical and Physiological Effects:
MTPEP has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce pain in animal models, and its anti-inflammatory properties have been demonstrated in vitro. MTPEP has also been shown to inhibit the growth of cancer cells in vitro and in animal models.

Advantages and Limitations for Lab Experiments

MTPEP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a variety of biological activities. However, its low solubility in water and its potential toxicity limit its use in certain experiments.

Future Directions

There are several future directions for research on MTPEP. One area of interest is its potential as a treatment for drug addiction. MTPEP has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is its potential as an antidepressant. MTPEP has been shown to exhibit antidepressant-like effects in animal models, and further research is needed to determine its potential as a treatment for depression in humans. Additionally, further research is needed to fully understand the mechanism of action of MTPEP and its potential as a therapeutic agent for a variety of diseases.

Synthesis Methods

MTPEP can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-(methylthio)aniline with ethyl 4-piperidinecarboxylate in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure MTPEP.

Scientific Research Applications

MTPEP has been extensively studied for its pharmacological properties. It has been shown to exhibit a variety of biological activities, including analgesic, anti-inflammatory, and anti-tumor properties. MTPEP has also been shown to have potential as a treatment for drug addiction and as an antidepressant.

properties

IUPAC Name

ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-3-19-15(18)17-9-7-12(8-10-17)16-13-5-4-6-14(11-13)20-2/h4-6,11-12,16H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDGKJXUKZSMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate

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